molecular formula C10H10O2 B1596239 1(3H)-Isobenzofuranone, 4,7-dimethyl- CAS No. 54598-91-3

1(3H)-Isobenzofuranone, 4,7-dimethyl-

Cat. No. B1596239
CAS RN: 54598-91-3
M. Wt: 162.18 g/mol
InChI Key: JNXGHQDZQVYCKB-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 4,7-dimethyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as phthalide and is a cyclic organic compound with a lactone functional group. The synthesis method of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Cytotoxicity and Biological Activity

1(3H)-Isobenzofuranone derivatives demonstrate cytotoxicity against various cancer cells. For instance, a derivative isolated from the mangrove endophytic fungus Penicillium sp. showed cytotoxicity against KB and KBV200 cells (Yang et al., 2013). Similarly, a derivative from a marine Streptomyces sp. exhibited cytotoxicities against human cancer cells HL-60, A549, and BEL-7402 (Xie et al., 2012).

Photochemistry and Photoreactions

The photochemical behavior of compounds related to 1(3H)-Isobenzofuranone, such as 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, reveals its potential in synthetic organic chemistry. These compounds undergo transformations under irradiation, leading to products like 3-alkoxy-6-methylindan-1-ones (Plíštil et al., 2006).

Crystal Structure and Theoretical Studies

Studies on the crystal structure of Isobenzofuran-1(3H)-ones, including resonance-assisted hydrogen bonds (RAHBs), provide insights into the electronic structure and π-delocalization of these compounds. This knowledge is vital for understanding their chemical behavior and potential applications (Franca et al., 2016).

Chemical Reactivity

Research on the reactivity of similar compounds, like isocoumarins and 1-ethoxyisochroman, has shown how these substances react with various nucleophilic reagents. This information is crucial for their application in chemical synthesis (Yamato et al., 1980).

Luminescence Sensing

Some 1(3H)-Isobenzofuranone derivatives have been utilized in the development of lanthanide metal-organic frameworks for luminescence sensing of chemicals like benzaldehyde (Shi et al., 2015).

Antimicrobial Activity

A benzoisofuranone derivative showed antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Rahman & Gray, 2005).

Mechanism of Action

The mechanism of action of “1(3H)-Isobenzofuranone, 4,7-dimethyl-” is not explicitly mentioned in the search results. A related compound, “4,7-Dimethyl- [1,10]Phenanthroline”, is mentioned, but its mechanism of action is not provided .

properties

IUPAC Name

4,7-dimethyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-3-4-7(2)9-8(6)5-12-10(9)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXGHQDZQVYCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342701
Record name 4,7-Dimethyl-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54598-91-3
Record name 4,7-Dimethyl-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L 3-necked RBF is charged with 1,2-bis(hydroxymethyl)-3,6-dimethyl-benzene 3 (22.05 g, 0.133 mol), activated 85% manganese(IV) oxide (135.69 g, 1.327 mol), 4 Å molecular sieves (12.00 g) and anhydrous dichloromethane (500 mL), and placed under nitrogen. The reaction mixture is heated to reflux and stirred for 22 h. The reaction mixture is filtered through Kieselguhr and washed thoroughly with dichloromethane. The filtrate is concentrated in vacuo to yield the product 4 as a cream solid (19.79 g, 92%): 1H-NMR (300 MHz, CDCl3) δ 7.31 (d, 1H, 3J=7.5 Hz), 7.18 (d, 1H, 3J=7.5 Hz), 5.18 (s, 2H), 2.65 (s, 3H), 2.29 (s, 3H); 13C-NMR (75 MHz, CDCl3) δ 171.7, 145.8, 136.9, 134.5, 130.8, 129.3, 122.9, 68.3, 16.96, 16.91.
Quantity
22.05 g
Type
reactant
Reaction Step One
Quantity
135.69 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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